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Pomalidomide-CO-C6-Br

PROTAC linker optimization Bcr-Abl degradation CML targeted therapy

Pomalidomide-CO-C6-Br (CAS 2252486-70-5) is a heterobifunctional building block comprising the cereblon (CRBN) E3 ligase-recruiting ligand pomalidomide covalently attached via a C4 amide bond to a six-carbon alkyl chain terminated with a primary bromide. Its molecular formula is C20H22BrN3O5 with a molecular weight of 464.3 g/mol.

Molecular Formula C20H22BrN3O5
Molecular Weight 464.3 g/mol
Cat. No. B14770922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CO-C6-Br
Molecular FormulaC20H22BrN3O5
Molecular Weight464.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCBr
InChIInChI=1S/C20H22BrN3O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11H2,(H,22,25)(H,23,26,27)
InChIKeyIFAPBOJIJUVVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-CO-C6-Br – A C6-Alkyl Bromide Cereblon Ligand-Linker Conjugate for PROTAC Design


Pomalidomide-CO-C6-Br (CAS 2252486-70-5) is a heterobifunctional building block comprising the cereblon (CRBN) E3 ligase-recruiting ligand pomalidomide covalently attached via a C4 amide bond to a six-carbon alkyl chain terminated with a primary bromide. Its molecular formula is C20H22BrN3O5 with a molecular weight of 464.3 g/mol . The compound belongs to the class of E3 ligase ligand-linker conjugates used as modular precursors for proteolysis-targeting chimeras (PROTACs), where the bromide serves as a leaving group for nucleophilic conjugation to target-protein warheads. Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), binds CRBN with a Kd in the sub-micromolar range and redirects the CRL4CRBN E3 ubiquitin ligase complex toward neo-substrates, making it one of the most widely employed E3-recruiting motifs in targeted protein degradation [1].

Why Pomalidomide-CO-C6-Br Cannot Be Replaced by Just Any CRBN Ligand-Linker Conjugate


CRBN-based PROTACs are exquisitely sensitive to both linker length and linker composition. The distance between the target-protein-binding warhead and the CRBN-recruiting pomalidomide moiety directly determines whether a productive ternary complex forms or whether the degrader remains catalytically silent. A mismatch of as little as two methylene units can switch a degrader from full target engagement to complete inactivity . Furthermore, the choice between an all-alkyl spacer and a PEG-based tether dictates membrane permeability, metabolic fate, and susceptibility to efflux transporters—factors that cannot be compensated for by simply adjusting concentration . Substituting Pomalidomide-CO-C6-Br with a shorter-chain analog (e.g., C2-Br) or a PEG variant without experimental validation risks collapsing degradation potency, altering selectivity profiles, or introducing artefactual off-target degradation of endogenous zinc-finger proteins—a well-documented liability of pomalidomide-based PROTACs [1]. The quantitative evidence below demonstrates exactly where the C6 alkyl bromide architecture delivers verifiable differentiation.

Pomalidomide-CO-C6-Br – Quantified Differentiation Evidence Versus Closest Analogs


C6 Alkyl Linker Outperforms Shorter Chain Lengths in Bcr-Abl PROTAC Degradation Potency

In a systematic head-to-head comparison of pomalidomide-based PROTACs targeting Bcr-Abl T315I, the degrader incorporating a 6-member carbon chain linker (compound 7o) exhibited the most potent degradation efficacy across all linker lengths tested within the same study. The C6-linked PROTAC achieved a degradation rate (DR) of 69.89% at 100 nM and 94.23% at 300 nM, with a cellular IC50 of 26.8 ± 9.7 nM against Ba/F3 T315I cells. PROTACs with shorter or longer linkers in the same series showed reduced degradation activity, establishing a bell-shaped structure–activity relationship with the C6 chain at the apex [1]. This provides direct, quantitative evidence that the six-carbon alkyl spacer length embodied in Pomalidomide-CO-C6-Br is optimal for productive ternary complex geometry in this validated degrader system.

PROTAC linker optimization Bcr-Abl degradation CML targeted therapy

8-Atom Linker Architecture Matches Optimal CRBN Degradation Geometry in Homo-PROTAC Systems

In an independent study using homobifunctional pomalidomide-based PROTACs (homo-PROTACs) designed to induce CRBN self-ubiquitination and degradation, a systematic evaluation of linker lengths identified compound 15a—featuring a linker of 8 atoms between the two pomalidomide moieties—as the most potent CRBN degrader. Compound 15a was active at concentrations below 100 nM and exhibited minimal residual effect on the neo-substrate IKZF1. Critically, homodimeric PROTACs with longer linkers (>8 atoms) displayed progressively weaker CRBN degradation capability while paradoxically increasing off-target IKZF1 degradation [1]. The 8-atom linker length in 15a corresponds approximately to the spatial reach of a C6 alkyl chain with amide termini, directly supporting the architectural rationale for Pomalidomide-CO-C6-Br in heterobifunctional PROTAC design.

Homo-PROTAC CRBN self-degradation linker atom count optimization

Terminal Primary Bromide Provides Racemization-Free Conjugation Versus Activated Ester Alternatives

The terminal primary bromide in Pomalidomide-CO-C6-Br enables efficient bimolecular nucleophilic substitution (SN2) with thiols, amines, and azides under mild conditions (room temperature to 50 °C, polar aprotic solvents), without the racemization risk inherent to activated carboxylate ester chemistries (e.g., NHS esters, pentafluorophenyl esters) that can epimerize the stereochemically sensitive glutarimide C2 position of pomalidomide . The C6 alkyl spacer additionally provides sufficient distance from the bulky pomalidomide-phthalimide core to minimize steric hindrance during conjugation, a limitation observed with shorter C2-Br analogs where the reactive bromide sits in close proximity to the aromatic ring system and can exhibit attenuated reaction rates with bulky nucleophiles [1]. Commercial specifications for Pomalidomide-CO-C6-Br typically report ≥95% purity (HPLC), with the single bromine isotopic signature (79Br/81Br) providing a distinctive mass spectrometry handle for reaction monitoring and product confirmation .

PROTAC conjugation chemistry bromide leaving group SN2 nucleophilic substitution

Comparative Molecular Properties Across the Pomalidomide-Alkyl-Br Linker Series

The physiochemical properties of Pomalidomide-CO-C6-Br occupy a strategically intermediate position within the alkyl-bromide linker series. Its molecular weight of 464.3 g/mol sits between Pomalidomide-C2-Br (MW 380.19 g/mol, C15H14BrN3O4) and the heavily PEGylated analog Pomalidomide-PEG4-azide (MW 518.52 g/mol, C23H30N6O8) . Each additional methylene unit in the alkyl chain contributes approximately +14 Da to molecular weight and an incremental increase of ~0.5 units to cLogP, allowing predictable lipophilicity tuning. The C6 chain provides sufficient hydrophobic surface area to promote passive membrane permeability—a documented advantage of alkyl over PEG linkers at matched lipophilicity in PAMPA assays—without crossing the cLogP >6 threshold associated with adipose tissue accumulation and excessive plasma protein binding . The single bromine atom contributes a molecular weight addition of approximately 80 Da versus a hydrogen terminus, while providing a chemically addressable handle that is absent in simple alkyl-COOH or alkyl-OH terminated linkers.

molecular properties lipophilicity tuning linker SAR

Alkyl Chain Confers Distinct Metabolic Stability Profile Versus PEG-Based Linkers

The all-hydrocarbon C6 linker in Pomalidomide-CO-C6-Br is metabolized via cytochrome P450-mediated terminal (ω) or sub-terminal (ω-1) hydroxylation, a pathway that retains the overall chain length and produces a single predominant hydroxy metabolite with only modestly increased polarity. In contrast, PEG-based linkers undergo peroxide-mediated ether chain scission, generating a statistical distribution of truncated fragments that can abruptly terminate pharmacological activity . This mechanistic difference has practical consequences: alkyl-linked degraders typically exhibit shallower dose–response curves in vivo and lower clearance rates because the single hydroxylated metabolite often retains partial degradation activity, whereas PEG scission produces inactive fragments with unpredictable pharmacokinetics. The C6 chain length additionally keeps the total number of rotatable bonds below the threshold that triggers significant biliary clearance, and the absence of repeating ether oxygens reduces recognition by P-glycoprotein and BCRP efflux transporters—a documented liability of PEG-rich PROTACs . Systematic comparative permeability studies have shown that at matched lipophilicity, alkyl-linked degraders achieve higher unbound concentrations in plasma and brain tissue than their PEGylated counterparts .

PROTAC metabolism linker stability alkyl vs PEG clearance

Pomalidomide-CO-C6-Br – High-Impact Application Scenarios Supported by Evidence


Bcr-Abl and Kinase-Targeting PROTAC Development Programs

The direct evidence from Jiang et al. (2021) demonstrating that a C6-linked pomalidomide PROTAC achieves the highest degradation potency against Bcr-Abl T315I—with DR of 94.23% at 300 nM and an IC50 of 26.8 nM—validates Pomalidomide-CO-C6-Br as the preferred starting building block for kinase-targeting degrader campaigns [1]. Research teams developing PROTACs against tyrosine kinases (Bcr-Abl, ALK, FAK, mTOR) where the target–CRBN inter-site distance falls within the 12–20 Å range should prioritize this C6 alkyl bromide conjugate over shorter C2 or C4 variants, as the linker length has been empirically shown to be the dominant variable determining degradation potency in this target class.

PROTAC Library Synthesis Requiring High-Yield, Stereochemically Clean Conjugation

The primary bromide terminus of Pomalidomide-CO-C6-Br supports SN2-mediated conjugation with thiol-, amine-, or azide-functionalized warheads under mild conditions (RT to 50 °C, DMSO or DMF) without racemization of the glutarimide C2 stereocenter—a documented risk when using activated carboxylate esters under basic conditions . This makes the compound particularly well-suited for parallel library synthesis where stereochemical fidelity and batch-to-batch reproducibility are critical. The C6 spacer provides sufficient reach to minimize steric congestion at the reactive site, a limitation encountered with C2-Br analogs when coupling bulky warheads [2].

Degrader Programs Requiring Predicted Oral Bioavailability or CNS Penetration

For PROTAC programs where the ultimate therapeutic objective includes oral dosing or blood–brain barrier penetration, Pomalidomide-CO-C6-Br offers a linker architecture that avoids the polarity penalty of PEG repeats. The alkyl C6 chain reduces topological polar surface area relative to PEG2 or PEG4 analogs, and the absence of ether oxygens minimizes hydrogen-bond-acceptor count—a key determinant of P-glycoprotein recognition and active efflux . Although permeability is context-dependent (recent MD simulation studies have shown PEG linkers can outperform alkyl in certain VHL-based PROTAC conformations [3]), the C6 alkyl scaffold remains the default choice when passive diffusion is the primary design objective and the target protein resides in sanctuary sites with high efflux transporter expression.

Building Block Procurement for CRBN-Focused Degrader Platform Development

Organizations establishing internal PROTAC platform capabilities benefit from standardizing on Pomalidomide-CO-C6-Br as a core building block because the C6 linker length occupies the empirically validated optimal window (6–8 atoms) for productive CRBN engagement across multiple target classes—including Bcr-Abl [1], CRBN itself in homo-PROTAC systems [4], and HDAC8 degraders where linker-length optimization was critical to achieving DC50 values of 147 nM with Dmax of 93% [5]. A single building block that spans multiple validated design spaces reduces inventory complexity and enables more consistent SAR comparisons across different warhead series.

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